

# The Pharmacokinetic Profile of Zabofloxacin Hydrochloride: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Zabofloxacin hydrochloride

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## Introduction

Zabofloxacin (DW-224a) is a broad-spectrum fluoroquinolone (fluoronaphthyridone) antibiotic that exhibits potent activity against both Gram-positive and Gram-negative bacteria by targeting DNA gyrase and topoisomerase IV enzymes.[1][2] It has been developed in two salt forms: **zabofloxacin hydrochloride** (DW-224a) and zabofloxacin aspartate (DW-224aa).[1] This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of **Zabofloxacin hydrochloride**, summarizing key quantitative data, detailing experimental methodologies, and visualizing experimental workflows. Zabofloxacin was first approved in South Korea for the treatment of acute bacterial exacerbation of chronic obstructive pulmonary disease.[1][2]

## Physicochemical Properties

Zabofloxacin is chemically described as {1-cyclopropyl-6-fluoro-7-[8-(methoxyimino)-2,6-diazaspiro[3][4]oct-6-yl]-4oxo-1,4-dihydro[1][5]naphthyridine-3-carboxylic acid hydrochloride}. [1][2]

Property	Value
Molecular Formula	C19H20FN5O4[6]
Molar Mass	401.392 g/mol
Hydrogen Bond Acceptors	5[7]
Hydrogen Bond Donors	2[7]
Rotatable Bonds	4[7]
Topological Polar Surface Area	109.05 Å²[7]
XLogP	3.28[7]

## Pharmacokinetics in Humans

Clinical studies in healthy male volunteers have demonstrated that Zabofloxacin is well-tolerated.[1][8] A phase one clinical trial was conducted to compare the pharmacokinetic profiles of **zabofloxacin hydrochloride** and zabofloxacin aspartate.[1][8]

## Single-Dose Oral Administration

A randomized, open-label, single-dose, two-way crossover study was performed with healthy Korean male volunteers to assess the bioequivalence between a 400 mg capsule of **zabofloxacin hydrochloride** (containing 366.7 mg of zabofloxacin) and a 488 mg tablet of zabofloxacin aspartate (containing 366.5 mg of zabofloxacin).[3][8] Twenty-nine subjects completed the study.[3][8]

Table 1: Pharmacokinetic Parameters of **Zabofloxacin Hydrochloride** vs. Zabofloxacin Aspartate in Healthy Male Volunteers (Single Oral Dose)[3][8]

Parameter	Zabofloxacin Hydrochloride (366.7 mg)	Zabofloxacin Aspartate (366.5 mg)
C <sub>max</sub> (ng/mL)	1889.7 ± 493.4	2005.0 ± 341.3
AUC <sub>last</sub> (ng·h/mL)	11,110 ± 2005.0	11,719 ± 2507.5
AUC <sub>inf</sub> (ng·h/mL)	11,287 ± 2012.6	11,913 ± 2544.8
T <sub>max</sub> (h)	0.5 - 4 (range)[1]	0.8 - 3 (range)[1]
t <sub>1/2</sub> (h)	8 ± 1[1]	8 ± 1[1]

C<sub>max</sub>: Maximum plasma concentration; AUC<sub>last</sub>: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC<sub>inf</sub>: Area under the plasma concentration-time curve from time zero to infinity; T<sub>max</sub>: Time to reach C<sub>max</sub>; t<sub>1/2</sub>: Elimination half-life. Data are presented as mean ± standard deviation or range.

The geometric mean ratios (90% confidence intervals) for C<sub>max</sub>, AUC<sub>last</sub>, and AUC<sub>inf</sub> were 1.08 (1.00–1.17), 1.05 (1.00–1.10), and 1.05 (1.00–1.10), respectively, falling within the bioequivalence acceptance range.[3][8]

## Pharmacokinetics in Animals (Rats)

A study in rats investigated the pharmacokinetics of zabofloxacin following intravenous and oral administration at a dose of 20 mg/kg.[9][10][11]

Table 2: Pharmacokinetic Parameters of Zabofloxacin in Rats (20 mg/kg dose)[9][10][11]

Parameter	Intravenous Administration	Oral Administration
Bioavailability (%)	-	27.7
Biliary Excretion (%)	-	~8
Urinary Excretion (%)	-	~8

## Experimental Protocols

## Human Pharmacokinetic Study (Bioequivalence)

Study Design: A randomized, open-label, single-dose, two-way crossover study was conducted.[\[3\]](#)[\[8\]](#)

Subjects: Healthy Korean male volunteers were enrolled.[\[3\]](#)[\[8\]](#) Inclusion criteria included being a healthy adult between 19 and 65 years old with a body mass index (BMI) between 17.5 and 30.5 kg/m<sup>2</sup> and weighing more than 55kg.[\[12\]](#)

Drug Administration: Subjects received a single oral dose of either a 400 mg **zabofloxacin hydrochloride** capsule or a 488 mg zabofloxacin aspartate tablet.[\[3\]](#)[\[8\]](#)

Sample Collection: Plasma samples were collected at predetermined time points.

Bioanalytical Method: Plasma concentrations of zabofloxacin were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[\[3\]](#)[\[8\]](#)

## Rat Pharmacokinetic Study

Study Design: The study involved both intravenous and oral administration of zabofloxacin to rats.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Subjects: Male Sprague-Dawley rats were used.

Drug Administration: Zabofloxacin was administered at a dose of 20 mg/kg.[\[9\]](#)[\[10\]](#)[\[11\]](#)

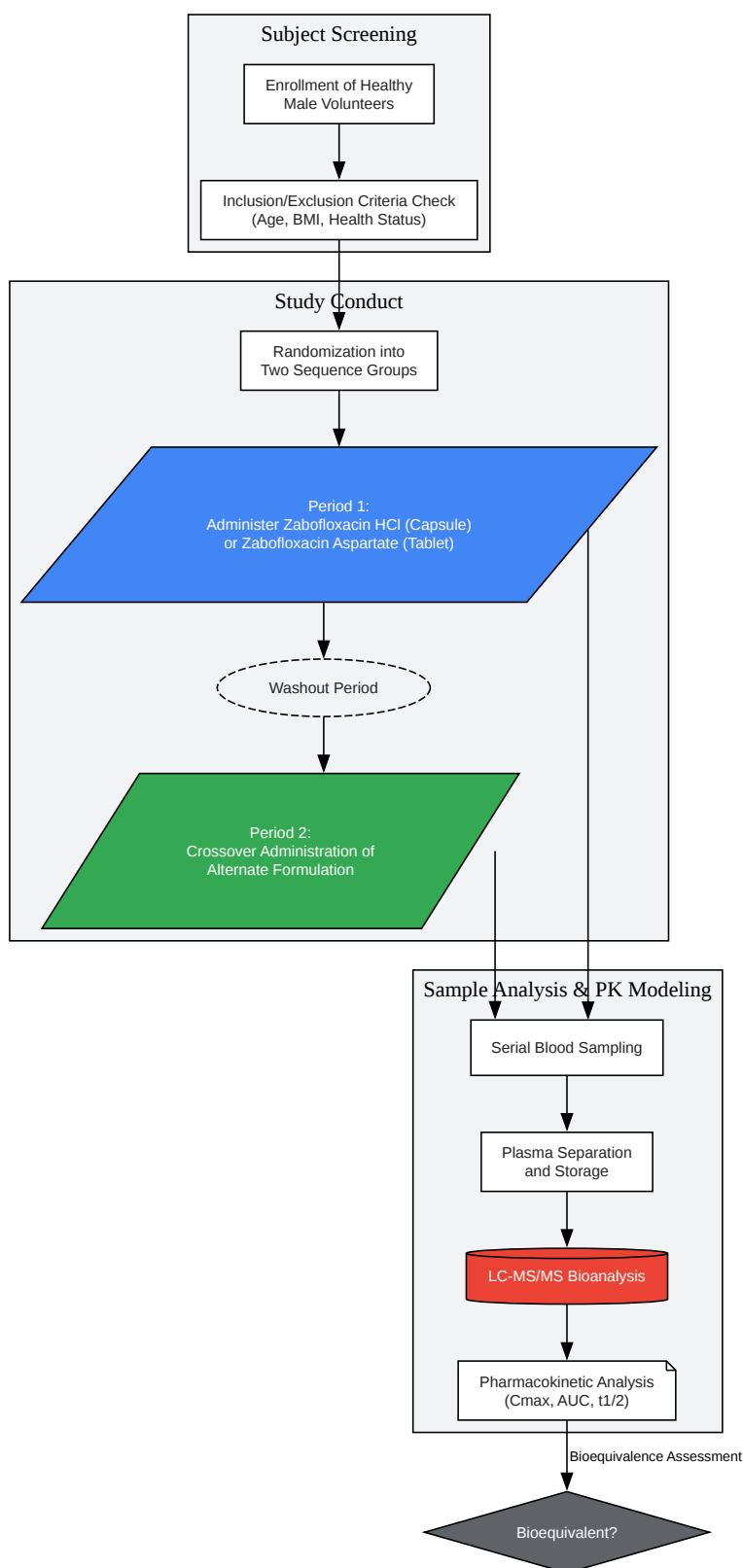
Sample Collection: Plasma, bile, and urine samples were collected over time.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Bioanalytical Method: Zabofloxacin concentrations in plasma, bile, and urine were determined by a validated high-performance liquid chromatography (HPLC) method with fluorescence detection.[\[9\]](#)[\[10\]](#)[\[11\]](#) Enrofloxacin was used as an internal standard.[\[10\]](#)[\[11\]](#)

- Sample Preparation:
  - Plasma: Protein precipitation with methanol.[\[10\]](#)[\[11\]](#)
  - Bile and Urine: Deproteinization and extraction using chloroform.[\[10\]](#)[\[11\]](#)

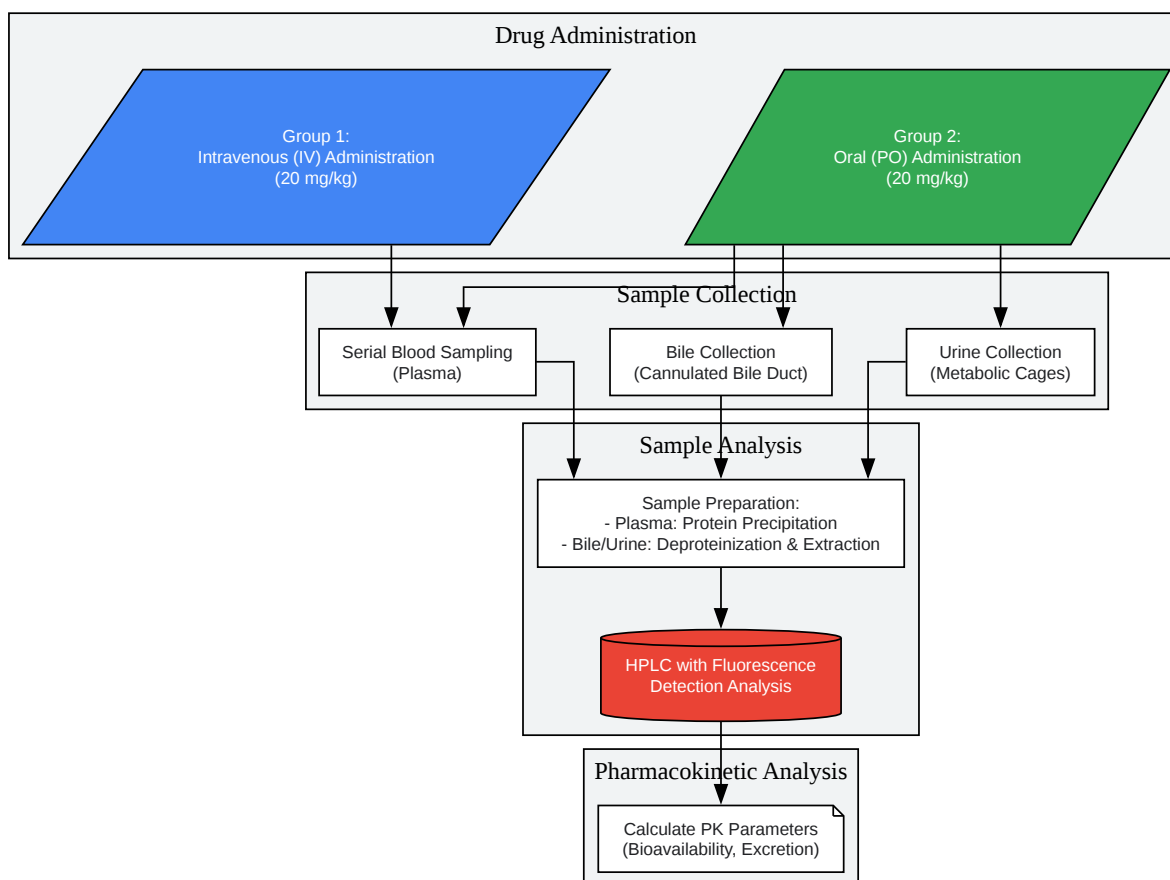
- Chromatography: A C18 reversed-phase column was used.[10][11]
- Quantification: The limit of quantification (LOQ) was 50 ng/mL for plasma and 0.5 µg/mL for bile and urine samples.[9][10][11]

## Visualizations



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Caption: Workflow of the human bioequivalence study of Zabofoxacin formulations.



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Caption: Workflow of the preclinical pharmacokinetic study of Zabofloxacin in rats.

## Conclusion

**Zabofloxacin hydrochloride** is readily absorbed orally, with pharmacokinetic parameters comparable to its aspartate salt, demonstrating bioequivalence in healthy human subjects. The elimination half-life of approximately 8 hours in humans suggests the potential for once-daily dosing. Preclinical data from rat studies indicate moderate oral bioavailability and excretion through both biliary and renal pathways. The detailed experimental protocols and established bioanalytical methods provide a solid foundation for further clinical development and therapeutic drug monitoring of this promising fluoroquinolone antibiotic.

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